Technical Documentation Center

Benzyl-carbamic acid prop-2-ynyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl-carbamic acid prop-2-ynyl ester
  • CAS: 119258-49-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Benzyl-carbamic acid prop-2-ynyl ester

Benzyl-Carbamic Acid Prop-2-ynyl Ester: Structural Mechanics, Synthesis, and Applications in Bioconjugation As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and chemical biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzyl-Carbamic Acid Prop-2-ynyl Ester: Structural Mechanics, Synthesis, and Applications in Bioconjugation

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and chemical biology, I frequently evaluate molecular building blocks that offer both stability and orthogonal reactivity. Benzyl-carbamic acid prop-2-ynyl ester (CAS No. 119258-49-0), also known as propargyl benzylcarbamate, is a highly versatile intermediate. By combining a lipophilic benzyl group, a proteolytically stable carbamate linker, and a terminal alkyne, this molecule serves as a critical scaffold in drug discovery, covalent inhibitor design, and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) bioconjugation[1][2].

This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural utility, and field-proven experimental protocols.

Structural Mechanics & Physicochemical Profile

To deploy a molecule effectively in biological systems or complex syntheses, one must first understand its physical parameters. The carbamate core of benzyl-carbamic acid prop-2-ynyl ester provides a unique balance: it is more resistant to enzymatic hydrolysis than a standard amide, yet it retains the ability to act as both a hydrogen bond donor (via the NH) and acceptor (via the carbonyl oxygen).

The table below summarizes the critical quantitative data required for formulation, solvent selection, and analytical tracking[1][3].

Physicochemical PropertyValue
IUPAC / Chemical Name Benzyl-carbamic acid prop-2-ynyl ester
CAS Registry Number 119258-49-0
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Exact Mass 189.07900 u
Boiling Point 324.2ºC at 760 mmHg
Density 1.127 g/cm³
Flash Point 149.9ºC
XLogP3 (Lipophilicity) 1.75
Topological Polar Surface Area (TPSA) 41.82 Ų
Logical Relationship of Structural Domains

The utility of this molecule is not accidental; it is driven by its tripartite structure. The diagram below illustrates how each functional domain translates into a specific application in drug development.

Structure Core Benzyl-carbamic acid prop-2-ynyl ester N1 Benzyl Group Core->N1 N2 Carbamate Linker Core->N2 N3 Propargyl Group Core->N3 A1 Lipophilic Target Binding N1->A1 A2 Metabolic Stability N2->A2 A3 CuAAC Bioconjugation N3->A3 A4 Covalent Inhibition N3->A4

Caption: Logical relationship between structural domains and their functional applications.

Strategic Utility in Chemical Biology

Orthogonal Bioconjugation (Click Chemistry)

The terminal alkyne (propargyl group) is biologically inert, meaning it will not cross-react with native amines, thiols, or hydroxyls found in biological systems. However, in the presence of a Cu(I) catalyst, it undergoes a rapid, highly specific cycloaddition with azides to form a stable 1,2,3-triazole linkage. This makes the molecule an ideal "click" handle for attaching benzylamine pharmacophores to targeting antibodies, fluorophores, or solid supports.

Mechanism-Based Covalent Inhibition

Propargylamines and propargyl carbamates are well-documented mechanism-based (suicide) inhibitors for enzymes such as Monoamine Oxidase (MAO). The alkyne moiety can form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. The benzyl group provides the necessary hydrophobic interactions to anchor the molecule in the binding pocket prior to the covalent reaction.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an operational rationale (the why) and an in-process control to verify success before proceeding.

Workflow A Benzylamine C Nucleophilic Acylation (TEA, DCM, 0°C) A->C B Propargyl Chloroformate B->C D Propargyl Benzylcarbamate C->D Purify E CuAAC 'Click' Reaction (CuSO4, Na Ascorbate) D->E G 1,2,3-Triazole Conjugate E->G Conjugate F Azide-Tagged Target F->E

Caption: Experimental workflow from chemical synthesis to CuAAC bioconjugation.

Protocol A: Synthesis of Prop-2-ynyl Benzylcarbamate

While advanced one-pot syntheses from Cbz-protected amines using triflic anhydride exist[2], the most robust and scalable method for standard laboratories is the direct acylation of benzylamine.

Reagents: Benzylamine (1.0 eq), Propargyl chloroformate (1.1 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Initialization: Dissolve benzylamine and TEA in anhydrous DCM under an inert atmosphere (N2 or Ar). Cool the flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of benzylamine, which would otherwise stall the nucleophilic attack. Cooling to 0°C controls the highly exothermic reaction and minimizes side-product formation.

  • Acylation: Add propargyl chloroformate dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the primary amine spot (visualized with ninhydrin stain) validates reaction completion.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove unreacted amine and TEA), followed by brine. Dry over MgSO4 and concentrate under reduced pressure. The sequential acidic/basic washes validate the removal of ionic impurities, yielding a highly pure product.

Protocol B: CuAAC Bioconjugation

This protocol describes the attachment of the synthesized propargyl benzylcarbamate to an azide-functionalized biomolecule or fluorophore.

Reagents: Propargyl benzylcarbamate (1.5 eq), Azide-target (1.0 eq), CuSO4·5H2O (0.1 eq), Sodium Ascorbate (0.5 eq), THPTA ligand (0.5 eq), PBS buffer/DMSO.

  • Preparation: Dissolve the azide-target in PBS and the propargyl benzylcarbamate in a minimal volume of DMSO (to maintain solubility, given its XLogP3 of 1.75). Combine the solutions.

  • Catalyst Generation: In a separate vial, pre-mix CuSO4 and the THPTA ligand, then add sodium ascorbate. The solution will briefly turn dark and then clear.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. Pre-mixing with THPTA protects the unstable Cu(I) from rapid oxidation by dissolved oxygen and prevents the oxidative homocoupling of the alkynes (Glaser coupling).

  • Reaction: Add the catalyst mixture to the main reaction vial. Agitate at room temperature for 1–4 hours.

  • Validation: Analyze the mixture via LC-MS. The formation of a single new peak with a mass corresponding to [Mass_Azide + 189.21] validates the successful formation of the 1,2,3-triazole linkage.

Analytical Signatures

To confirm the identity of the synthesized or procured molecule, reference the following expected analytical signatures[2][4]:

  • Mass Spectrometry (GC-MS / LC-MS): The exact mass is 189.07900. Look for the [M+H]+ molecular ion peak at m/z 190.1[2].

  • 1H NMR (CDCl3): Expect a distinct triplet for the terminal alkyne proton ( 2.5 ppm), a doublet for the propargyl CH2​ ( 4.7 ppm), a doublet for the benzyl CH2​ ( 4.4 ppm), a broad singlet for the carbamate NH ( 5.0 ppm), and a multiplet for the 5 aromatic protons ( 7.2–7.4 ppm)[2].

Safety and Handling

Benzyl-carbamic acid prop-2-ynyl ester should be handled with standard laboratory precautions[1].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. Keep away from strong oxidizing agents to prevent degradation of the alkyne.

  • Handling: Avoid formation of dust or aerosols. Use non-sparking tools and prevent electrostatic discharge, as the flash point is 149.9ºC[1].

References

  • Echemi. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER - Product Description and Properties." Echemi.com.
  • GuideChem. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER 119258-49-0 wiki." Guidechem.com.
  • Royal Society of Chemistry. "Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines." Organic & Biomolecular Chemistry.
  • NextSDS. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER — Chemical Substance Information." Nextsds.com.
  • SpectraBase. "Prop-2-ynyl benzylcarbamate - Optional[MS (GC)] - Spectrum." Spectrabase.com.

Sources

Exploratory

Synthesis Pathways and Derivatization Strategies for Benzyl-Carbamic Acid Prop-2-ynyl Ester: A Technical Guide

Executive Summary Benzyl-carbamic acid prop-2-ynyl ester (CAS: 119258-49-0), commonly referred to as propargyl benzylcarbamate, is a highly versatile bifunctional building block in modern organic synthesis and medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl-carbamic acid prop-2-ynyl ester (CAS: 119258-49-0), commonly referred to as propargyl benzylcarbamate, is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Structurally, it features a stable carbamate core flanked by a lipophilic benzyl group and a reactive terminal alkyne (propargyl group). This unique architecture makes it an indispensable intermediate for synthesizing peptidomimetics, monoamine oxidase (MAO) inhibitors, and complex Proteolysis Targeting Chimeras (PROTACs).

This whitepaper provides an in-depth analysis of the synthetic pathways to access this molecule, detailing the mechanistic causality behind experimental choices, and outlining downstream derivatization strategies.

Mechanistic Synthesis Pathways

The construction of the benzyl-carbamic acid prop-2-ynyl ester scaffold relies on the formation of the central carbamate linkage (-NH-COO-). There are two primary retrosynthetic disconnections, leading to two distinct forward pathways.

Pathway A: Chloroformate-Amine Coupling (The Industry Standard)

This pathway involves the reaction of benzylamine with propargyl chloroformate . The carbonyl carbon of the chloroformate group (-OCOCl) is highly electrophilic, making it highly susceptible to nucleophilic attack by the primary amine 1[1].

Mechanistic Causality: The reaction proceeds via a bimolecular nucleophilic addition-elimination mechanism. Benzylamine attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion. Because the reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) is strictly required. Without the base, the generated HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. Furthermore, propargyl chloroformate is prone to solvolysis and decomposition in protic or highly nucleophilic solvents, necessitating the use of anhydrous, aprotic solvents like Dichloromethane (DCM) 2[2].

Pathway B: Isocyanate-Alcohol Condensation

An alternative route utilizes benzyl isocyanate and propargyl alcohol . Here, the hydroxyl group of the propargyl alcohol acts as the nucleophile, attacking the central electrophilic carbon of the isocyanate. While this route boasts 100% atom economy (no leaving groups are expelled), benzyl isocyanate is highly toxic and moisture-sensitive, making Pathway A the preferred choice for bench-scale synthesis.

SynthesisRoutes BA Benzylamine (Nucleophile) CondA DCM, DIPEA 0°C to RT, 2h BA->CondA PCF Propargyl Chloroformate (Electrophile) PCF->CondA Target Benzyl-carbamic acid prop-2-ynyl ester CondA->Target Pathway A BI Benzyl Isocyanate (Electrophile) CondB THF, DMAP (cat.) Reflux, 12h BI->CondB PA Propargyl Alcohol (Nucleophile) PA->CondB CondB->Target Pathway B

Divergent synthetic pathways for Benzyl-carbamic acid prop-2-ynyl ester.

Self-Validating Experimental Protocol (Pathway A)

The following protocol is designed as a self-validating system. Each step includes observable metrics to ensure the chemical integrity of the process.

Materials Required:
  • Benzylamine (1.0 equiv, 10 mmol)

  • Propargyl chloroformate (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Causality: Propargyl chloroformate reacts exothermically with ambient moisture to form propargyl alcohol, CO2, and HCl, which degrades the stoichiometric ratio.

  • Reagent Solvation: Dissolve benzylamine (10 mmol) and DIPEA (20 mmol) in 40 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the chloroformate.

  • Electrophile Addition: Dilute propargyl chloroformate (11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of bis-alkylated side products.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Validate completion via TLC (Hexanes:EtOAc 3:1). The primary amine spot (ninhydrin active) should disappear, replaced by a higher Rf UV-active spot (the carbamate).

  • Quenching and Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DIPEA and unreacted benzylamine, followed by brine (20 mL). Causality: The sequential basic and acidic washes ensure the removal of all ionic and water-soluble impurities, leaving only the neutral carbamate in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Downstream Derivatization Strategies

The strategic value of benzyl-carbamic acid prop-2-ynyl ester lies in its orthogonal reactivity. The benzyl group provides a stable, UV-active pharmacophore that can dictate the 3D conformation of the molecule 3[3], while the propargyl group serves as a versatile handle for complex functionalization, a technique frequently used in the synthesis of advanced drug scaffolds like oxetane and azetidine sulfonyl fluorides 4[4].

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily reacts with organic azides in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles. This "Click" reaction is bioorthogonal and is extensively used to attach fluorophores or construct PROTAC linkers.

  • Sonogashira Cross-Coupling: The terminal alkyne can be coupled with aryl or vinyl halides using Palladium and Copper co-catalysis, extending the π-conjugation of the system for rigid spacer design.

  • N-Alkylation: The secondary carbamate nitrogen (NH) can be deprotonated with a strong base (e.g., NaH) and reacted with alkyl halides to form tertiary carbamates, altering the hydrogen-bonding profile of the molecule.

Derivatization Target Benzyl-carbamic acid prop-2-ynyl ester CuAAC CuAAC (Click Chemistry) + R-N3, Cu(I), Ascorbate Target->CuAAC Sonogashira Sonogashira Coupling + Ar-X, Pd(PPh3)4, CuI Target->Sonogashira Deprotection N-Alkylation + R-X, NaH, DMF Target->Deprotection Triazole 1,2,3-Triazole Derivative (PROTAC Linkers / Bio-tags) CuAAC->Triazole AlkyneExt Internal Alkyne Derivative (Extended Pharmacophores) Sonogashira->AlkyneExt NAlkyl N-Alkylated Carbamate (Peptidomimetics) Deprotection->NAlkyl

Downstream derivatization strategies utilizing the terminal alkyne and carbamate core.

Quantitative Data Presentation

The table below summarizes the comparative metrics of the two primary synthesis pathways, providing a data-driven basis for route selection in process chemistry.

MetricPathway A: Chloroformate + AminePathway B: Isocyanate + Alcohol
Typical Yield 85% - 95%60% - 75%
Reaction Time 2 - 4 Hours12 - 24 Hours
Temperature 0 °C to Room TemperatureReflux (60 °C - 80 °C)
Atom Economy Moderate (Expels HCl)High (100% Addition)
Primary Byproducts DIPEA-HCl salt (Water soluble)Ureas (Moisture side-reactions)
Scalability Excellent (Standard industrial route)Poor (Toxicity of Isocyanates)
Purification Simple aqueous washOften requires chromatography

References

  • BenchChem Technical Support Team. "Propargyl chloroformate | 35718-08-2". BenchChem.
  • D'Souza, M. J., et al. "A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate". National Institutes of Health (PMC).
  • Wang, Y., et al. "Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW". ACS Omega.
  • Croft, R. A., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery". Journal of the American Chemical Society.

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of Benzyl-carbamic acid prop-2-ynyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Predicted NMR Data The structural integrity of Benzyl-carbamic acid prop-2-ynyl ester can be unequivocally confirmed by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted NMR Data

The structural integrity of Benzyl-carbamic acid prop-2-ynyl ester can be unequivocally confirmed by a combination of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electronic environments of the constituent protons and carbons.

Caption: Molecular structure of Benzyl-carbamic acid prop-2-ynyl ester with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, carbamate, and propargylic protons. The predicted chemical shifts (in ppm) and multiplicities are summarized in the table below, based on data from similar structures such as benzyl carbamates and propargyl-containing molecules.[2][3][4]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (C1-H to C5-H)7.35 - 7.25Multiplet (m)5H
Benzyl (C7-H₂)5.10Singlet (s)2H
NH (N8-H)5.30Broad Singlet (br s)1H
Propargyl (C12-H₂)4.70Doublet (d)2H
Alkyne (C14-H)2.50Triplet (t)1H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on known values for similar functional groups.[5]

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl (C1-C6)136.5 (Cipso), 128.5 (Cortho), 128.0 (Cmeta), 127.8 (Cpara)
Benzyl (C7)67.0
Carbonyl (C9)156.0
Propargyl (C12)52.0
Alkyne (C13)78.0
Alkyne (C14)75.0

Interpretation of the NMR Spectra

A thorough analysis of the chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of each signal to a specific nucleus within the molecule.

  • ¹H NMR Spectrum:

    • Aromatic Region (7.35 - 7.25 ppm): The five protons of the phenyl group are expected to resonate as a complex multiplet in this region, a characteristic feature of monosubstituted benzene rings.

    • Benzyl Protons (5.10 ppm): The two protons of the benzylic methylene group (CH₂) are chemically equivalent and are not coupled to any neighboring protons, thus they are predicted to appear as a sharp singlet.

    • Carbamate Proton (5.30 ppm): The proton attached to the nitrogen atom of the carbamate group is expected to appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent dependent.

    • Propargyl Methylene Protons (4.70 ppm): These two protons are adjacent to the alkyne group and are coupled to the terminal alkyne proton. This coupling will result in a doublet.

    • Terminal Alkyne Proton (2.50 ppm): The single proton at the end of the alkyne chain is coupled to the two propargyl methylene protons, leading to a triplet.

  • ¹³C NMR Spectrum:

    • Aromatic Carbons (136.5 - 127.8 ppm): The six carbons of the benzene ring will show four distinct signals due to symmetry. The quaternary carbon attached to the benzyl group (Cipso) will be the most downfield, followed by the other aromatic carbons.

    • Carbonyl Carbon (156.0 ppm): The carbon of the carbamate carbonyl group is expected to have a chemical shift in this downfield region, which is characteristic for this functional group.

    • Benzyl Carbon (67.0 ppm): The carbon of the benzylic CH₂ group will appear in this region.

    • Propargyl and Alkynyl Carbons (78.0 - 52.0 ppm): The sp-hybridized carbons of the alkyne will be found in the range of 75-80 ppm, while the sp³-hybridized carbon of the propargyl CH₂ group will be more upfield around 52.0 ppm.

Standard Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR data is contingent upon proper sample preparation and the selection of appropriate experimental parameters.[6][7]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of Benzyl-carbamic acid prop-2-ynyl ester for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-200 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard instrument Insert Sample into NMR Spectrometer standard->instrument setup Set Up Experiment (¹H and ¹³C parameters) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process integrate Integration and Peak Picking process->integrate

Caption: A streamlined workflow for acquiring NMR data for Benzyl-carbamic acid prop-2-ynyl ester.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Benzyl-carbamic acid prop-2-ynyl ester. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound, assess its purity, and use this information to guide further synthetic modifications or biological evaluations. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data for this and structurally related molecules.

References

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
  • BenchChem Technical Support Team. (2025, December). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, August 5). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]

  • NextSDS. (n.d.). BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER — Chemical Substance Information. Retrieved from [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]

  • ResearchGate. (2016, August 5). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Benzyl-Carbamic Acid Prop-2-ynyl Ester in CuAAC Click Chemistry

Introduction & Scientific Rationale Benzyl-carbamic acid prop-2-ynyl ester (CAS 119258-49-0), commonly referred to as propargyl benzylcarbamate, is a highly versatile terminal alkyne building block. Featuring a propargyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Benzyl-carbamic acid prop-2-ynyl ester (CAS 119258-49-0), commonly referred to as propargyl benzylcarbamate, is a highly versatile terminal alkyne building block. Featuring a propargyl group conjugated to a stable yet orthogonally cleavable benzyl carbamate (Cbz-like) moiety, this compound is widely utilized in the synthesis of peptidomimetics, dendrimers, and targeted bioconjugates. Its primary application lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction that regioselectively yields 1,4-disubstituted 1,2,3-triazoles[1].

The CuAAC reaction is characterized by its thermodynamic driving force and remarkable functional group tolerance[2]. However, the efficiency of the reaction relies entirely on the precise management of the copper catalyst's oxidation state.

Causality in Experimental Design

To establish a self-validating and highly efficient protocol, the following mechanistic choices are integrated into the workflow:

  • In Situ Cu(I) Generation: Rather than using unstable Cu(I) salts directly, the protocol employs copper(II) sulfate (CuSO₄) paired with sodium ascorbate. Ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species and preventing the accumulation of Cu(II), which can catalyze undesired Glaser coupling of the terminal alkyne[3].

  • Ligand Acceleration (THPTA/TBTA): Cu(I) is thermodynamically unstable in aqueous and aerobic environments, prone to rapid disproportionation and oxidation. The inclusion of accelerating ligands—such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems or TBTA for organic systems—serves a dual purpose. First, it stabilizes the Cu(I) oxidation state and accelerates the formation of the critical Cu(I)-acetylide intermediate[4]. Second, the ligand sacrificially intercepts reactive oxygen species (ROS) generated by the O₂/Cu/ascorbate cycle, protecting sensitive functional groups from oxidative degradation[3].

  • Pre-complexation Step: Mixing CuSO₄ and the ligand prior to introduction into the reaction mixture ensures that free Cu(II) does not interact with the substrates, which is particularly critical when working with easily oxidized targets[5].

Mechanistic Pathway

CuAAC_Mechanism Alkyne Benzyl-carbamic acid prop-2-ynyl ester PiComplex Cu(I) π-Alkyne Complex Alkyne->PiComplex Azide Azide Substrate (R-N3) Acetylide Cu(I)-Acetylide Intermediate Azide->Acetylide Catalyst CuSO4 + NaAsc + THPTA (Generates Active Cu(I)) Catalyst->PiComplex Cu(I) PiComplex->Acetylide Base / -H+ Metallacycle Cu(III)-Metallacycle Acetylide->Metallacycle Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Protonation / -Cu(I)

Figure 1: Mechanistic workflow of the CuAAC reaction utilizing Benzyl-carbamic acid prop-2-ynyl ester.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction in a standard organic/aqueous solvent mixture.

Materials & Reagents
  • Alkyne: Benzyl-carbamic acid prop-2-ynyl ester (1.0 mmol, ~189.2 mg)

  • Azide: Target organic azide (1.05 mmol, 1.05 equiv)

  • Copper Source: CuSO₄·5H₂O (0.05 mmol, 5 mol%, 12.5 mg)

  • Ligand: TBTA (for organic/aqueous) or THPTA (for purely aqueous/biological) (0.055 mmol, 5.5 mol%)

  • Reductant: Sodium Ascorbate (0.20 mmol, 20 mol%, 39.6 mg)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 10 mL) or DMSO / H₂O (for solubility tuning)

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • Dissolve CuSO₄·5H₂O in 0.5 mL of degassed deionized water.

  • Dissolve the selected ligand (TBTA or THPTA) in 0.5 mL of t-BuOH (or DMSO).

  • Combine the two solutions and vortex briefly. Allow the mixture to incubate at room temperature for 10–15 minutes. Causality: This step ensures complete formation of the Cu(I)-stabilizing complex prior to exposure to the reductant or substrates, preventing unliganded copper from inducing side reactions[5].

Step 2: Reaction Assembly 4. In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl-carbamic acid prop-2-ynyl ester (1.0 mmol) and the target azide (1.05 mmol) in 8 mL of the t-BuOH/H₂O (1:1) solvent mixture. 5. Add the pre-complexed CuSO₄/Ligand solution to the reaction flask. 6. Prepare a fresh solution of Sodium Ascorbate (20 mol%) in 1 mL of degassed water. Note: Ascorbate solutions oxidize rapidly in air and must be prepared immediately before use to ensure full reductive capacity[3]. 7. Add the Sodium Ascorbate solution dropwise to the reaction mixture. The solution will typically transition from a pale blue/green to a yellowish or brown hue, indicating the generation of the active Cu(I) species.

Step 3: Execution and Monitoring 8. Cap the flask (or flush with N₂ if substrates are highly sensitive) and stir vigorously at room temperature (20–25 °C) for 2 to 12 hours. 9. Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc 7:3) or LC-MS until complete consumption of the alkyne is observed.

Step 4: Workup and Purification 10. Dilute the reaction mixture with 15 mL of water and 20 mL of Ethyl Acetate (EtOAc). 11. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 20 mL). 12. Wash the combined organic layers with a 0.1 M EDTA solution (2 × 15 mL). Causality: EDTA effectively chelates and removes residual copper ions, which could otherwise interfere with downstream biological assays, cause toxicity, or degrade the product over time. 13. Perform a final wash with brine (20 mL), dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude product via flash column chromatography if necessary. The resulting benzyl carbamate-protected triazole is typically highly crystalline and stable.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the CuAAC reaction using Benzyl-carbamic acid prop-2-ynyl ester, demonstrating the impact of ligand and solvent selection on reaction efficiency.

EntryCatalyst System (mol%)Ligand (mol%)Solvent SystemTime (h)Yield (%)
1CuSO₄ (5) / NaAsc (20)Nonet-BuOH/H₂O (1:1)2445%
2CuSO₄ (5) / NaAsc (20)TBTA (5.5)t-BuOH/H₂O (1:1)492%
3CuSO₄ (5) / NaAsc (20)THPTA (5.5)DMSO/H₂O (1:1)296%
4CuI (10) / DIPEA (20)NoneTHF1868%
5CuSO₄ (1) / NaAsc (5)THPTA (1.5)t-BuOH/H₂O (1:1)1288%

Data Interpretation: The absence of an accelerating ligand (Entry 1) results in sluggish kinetics and moderate yields due to Cu(I) instability. The introduction of TBTA or THPTA (Entries 2 & 3) dramatically accelerates the reaction, achieving near-quantitative yields in a fraction of the time[4]. Direct use of CuI (Entry 4) without a reducing agent is less efficient due to gradual oxidation to inactive Cu(II).

References

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
  • Source: D-NB (Deutsche Nationalbibliothek)
  • Source: PubMed Central (PMC)

Sources

Application

Introduction: Precision Engineering of Peptides for Therapeutic and Research Applications

An In-Depth Guide to Peptide Modification with Benzyl-carbamic acid prop-2-ynyl ester In the landscape of modern drug discovery and biochemical research, peptides stand out for their high specificity and potent biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Peptide Modification with Benzyl-carbamic acid prop-2-ynyl ester

In the landscape of modern drug discovery and biochemical research, peptides stand out for their high specificity and potent biological activity. However, their therapeutic potential is often limited by poor stability and short in-vivo half-lives. Chemical modification is a cornerstone strategy to overcome these limitations, enhancing pharmacokinetic profiles and introducing novel functionalities. Benzyl-carbamic acid prop-2-ynyl ester emerges as a key reagent in this field, providing a streamlined method for installing a terminal alkyne group—a versatile chemical handle—onto a peptide backbone.

This propargylation step is the gateway to one of the most robust and efficient bioconjugation reactions available: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the chemistry, protocols, and applications of using Benzyl-carbamic acid prop-2-ynyl ester for advanced peptide modification. We will explore the causality behind the experimental choices, provide self-validating protocols, and ground the methodology in authoritative scientific literature.

Part I: The Foundational Chemistry of Peptide Propargylation and Bioconjugation

The Reagent: Benzyl-carbamic acid prop-2-ynyl ester

Benzyl-carbamic acid prop-2-ynyl ester is an organic molecule designed for the efficient introduction of a propargyl group (a three-carbon chain with a terminal alkyne) onto nucleophilic sites within a peptide. Its structure features the reactive propargyl ester, which is readily targeted by primary amines.

Mechanism of Action: The primary mechanism involves the nucleophilic attack of a peptide's free amine group—typically the N-terminal α-amine or the ε-amine of a lysine side chain—on the carbonyl carbon of the carbamate. This results in the formation of a stable amide bond, covalently linking the propargyl group to the peptide. The benzyl alcohol moiety acts as a leaving group in this acylation reaction. This reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the peptide's structure.

The Gateway to Bioconjugation: The CuAAC "Click" Reaction

The terminal alkyne installed by Benzyl-carbamic acid prop-2-ynyl ester is bio-orthogonal, meaning it does not react with other functional groups typically found in biological systems.[1] This inertness makes it an ideal handle for subsequent, highly specific modification via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2]

In this reaction, the alkyne-modified peptide is "clicked" together with a molecule containing an azide (-N₃) functional group in the presence of a copper(I) catalyst. The reaction is a [3+2] cycloaddition that forms a highly stable, aromatic 1,4-disubstituted 1,2,3-triazole ring, which serves as a permanent and robust linker.[3] The triazole ring is not only stable to hydrolysis and enzymatic degradation but can also act as a mimic for the native amide bond in peptides, potentially enhancing proteolytic resistance.[2][4] This two-step strategy allows for the modular and precise attachment of a vast array of functional moieties, including:

  • Imaging agents: Fluorophores or radiolabels for diagnostics.[5]

  • Pharmacokinetic modifiers: Polyethylene glycol (PEG) chains to improve solubility and circulation time.[6]

  • Cytotoxic drugs: For creating targeted peptide-drug conjugates (PDCs).[2]

  • Structural constraints: For inducing peptide cyclization to improve stability and receptor affinity.[5]

G peptide Peptide with Primary Amine (e.g., Lysine) mid1 peptide->mid1 reagent Benzyl-carbamic acid prop-2-ynyl ester reagent->mid1 prop_peptide Propargylated Peptide (Alkyne-Modified) mid2 prop_peptide->mid2 Cu(I) Catalyst azide_mol Azide-Containing Molecule (e.g., Azido-PEG, Dye-N₃) azide_mol->mid2 final_conjugate Final Peptide Conjugate (Stable Triazole Linkage) mid1->prop_peptide Step 1: Propargylation mid2->final_conjugate Step 2: CuAAC 'Click' Reaction

Caption: Two-step peptide modification workflow.

Part II: Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the success of each step.

Protocol: N-Terminal/Lysine Propargylation of a Peptide

This protocol describes the modification of a peptide containing a free primary amine with Benzyl-carbamic acid prop-2-ynyl ester.

Materials:

  • Peptide of interest (lyophilized powder)

  • Benzyl-carbamic acid prop-2-ynyl ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Milli-Q water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL. Causality: DMF is an excellent polar aprotic solvent that solubilizes most peptides while being compatible with the acylation reaction.

  • Reagent Preparation: Prepare a stock solution of Benzyl-carbamic acid prop-2-ynyl ester in anhydrous DMF at a concentration of 0.1 M.

  • Reaction Setup: In a microcentrifuge tube, add the dissolved peptide. Add DIPEA to the peptide solution to achieve a final concentration of ~20 mM. Causality: DIPEA is a non-nucleophilic organic base that deprotonates the peptide's primary amine, increasing its nucleophilicity for a more efficient reaction.

  • Initiate Reaction: Add 1.5 molar equivalents of the Benzyl-carbamic acid prop-2-ynyl ester solution to the peptide solution. Causality: A slight excess of the modifying reagent ensures the reaction goes to completion, maximizing the yield of the desired propargylated product.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 4-6 hours with gentle agitation. Monitor the reaction progress by LC-MS if available.

  • Quenching: The reaction can typically be stopped by preparing it for purification. Dilute the reaction mixture 1:1 with Milli-Q water containing 0.1% TFA.

  • Verification: Analyze a small aliquot of the quenched reaction mixture via Mass Spectrometry to confirm the mass increase corresponding to the addition of the propargyl carbamate group.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule to the propargylated peptide.

Materials:

  • Propargylated peptide (from Protocol 2.1, purified or as crude mixture)

  • Azide-containing molecule (e.g., Azido-PEG₅-Biotin, FAM-azide)

  • Copper(II) Sulfate (CuSO₄) solution (10 mM in water)[7]

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)[7]

  • Reaction Buffer: 2M Triethylammonium acetate buffer, pH 7.0[7]

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Propargylated peptide (1 molar equivalent) dissolved in the reaction buffer.

    • Azide-containing molecule (1.2 molar equivalents).

    • Copper(II) Sulfate solution (0.1 molar equivalents).

    • TBTA solution (0.2 molar equivalents). Causality: TBTA is a ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing oxidative side reactions and improving reaction efficiency.

  • Initiate Reaction: Add the freshly prepared Sodium Ascorbate solution (1 molar equivalent). Vortex gently. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction is often complete within this timeframe.[7]

  • Purification and Analysis: The final product must be purified to remove copper, unreacted starting materials, and ligand. This is typically achieved using RP-HPLC. The final conjugate should be characterized by Mass Spectrometry.

Caption: Experimental workflow from preparation to final product.

Part III: Purification and Characterization

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides and their conjugates from complex reaction mixtures.[8][9] The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18 silica) and the polar mobile phase.

ParameterTypical ConditionRationale
Column C18, 3.5-5 µm particle sizeProvides excellent hydrophobic retention for a wide range of peptides.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution.[10]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier used to elute the peptides from the column.
Gradient 5% to 95% B over 30-60 minA gradual increase in organic content allows for the separation of components with varying hydrophobicity.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for analytical scale columns.
Detection UV at 214 nm and 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr).
Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity and purity of the modified peptides by providing a precise mass-to-charge ratio (m/z).[11]

Modification StepReagent Moiety AddedExpected Mass Increase (Da)
Propargylation Benzyl-carbamic acid prop-2-ynyl ester+189.08 Da
CuAAC with FAM-Azide Fluorescein Azide+415.11 Da
CuAAC with Azido-PEG₄-Biotin Azido-PEG₄-Biotin+445.24 Da

Note: The masses are calculated for the specific moieties being added to the peptide.

References

  • Shalash, A. O., & Ghashghaei, O. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591–610. Retrieved from [Link]

  • Pesch, M., Bell, C. A., & Becer, C. R. (2020). Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides. Polymer Chemistry, 11(2), 246-251. Retrieved from [Link]

  • Jacobsen, M. P., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(6), 1713–1720. Retrieved from [Link]

  • Wang, L., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. Retrieved from [Link]

  • Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(33), 6064-6071. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (2009). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]

  • Vasan, D., & Kotha, S. (2021). Click Chemistry in Peptide-Based Drug Design. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Retrieved from [Link]

  • Agyei, D., & Danquah, M. K. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Methodology of stable peptide based on propargylated sulfonium. Bioorganic & Medicinal Chemistry, 48, 116415. Retrieved from [Link]

  • Kumar, A., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science, 7(11), 1912–1921. Retrieved from [Link]

  • Kumar, A., et al. (2022). Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. Journal of the American Chemical Society, 144(11), 4883–4893. Retrieved from [Link]

  • Kumar, A., et al. (2022). Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. Journal of the American Chemical Society. Retrieved from [Link]

  • Kumar, A., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3409. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]

  • Vasan, D., & Kotha, S. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 6(40), 10831-10852. Retrieved from [Link]

  • Kumar, A., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science. Retrieved from [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3). Retrieved from [Link]

  • PeptideSynthetics. (n.d.). Peptide modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3409. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Organic and Biomolecular Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Gold(I)-Catalyzed Synthesis of 2-Oxazolidinones via 5-Exo-Dig Cyclization of Benzyl-Carbamic Acid Prop-2-ynyl Ester

Introduction & Chemical Profile The 2-oxazolidinone scaffold is a privileged structural motif in medicinal chemistry (e.g., the antibiotic Linezolid) and serves as a crucial chiral auxiliary in asymmetric synthesis. Trad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The 2-oxazolidinone scaffold is a privileged structural motif in medicinal chemistry (e.g., the antibiotic Linezolid) and serves as a crucial chiral auxiliary in asymmetric synthesis. Traditionally, synthesizing these heterocycles required toxic reagents like phosgene or harsh conditions. However, the intramolecular cycloisomerization of O-propargyl carbamates has emerged as a highly efficient, atom-economical alternative[1].

This application note details the step-by-step methodology for the catalytic cyclization of Benzyl-carbamic acid prop-2-ynyl ester (also known as N-benzyl propargyl carbamate) into 3-benzyl-4-methylene-2-oxazolidinone using a Gold(I) catalyst.

Substrate Profile
PropertyValue
Chemical Name Benzyl-carbamic acid prop-2-ynyl ester
CAS Number 119258-49-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Density 1.127 g/cm³
Boiling Point 324.2 °C at 760 mmHg

Data sourced from chemical property databases[2].

Mechanistic Rationale: The Power of Gold(I) Catalysis

To master this protocol, one must understand the causality behind the reagent selection. Why use Gold(I) instead of other transition metals?

  • Carbophilic Lewis Acidity: Due to strong relativistic effects, Au(I) acts as an exceptionally soft, carbophilic Lewis acid. It selectively coordinates to the π-system of the alkyne, pulling electron density away from the triple bond and rendering it highly susceptible to nucleophilic attack[3].

  • Regioselective 5-Exo-Dig Cyclization: According to Baldwin's rules for ring closure, the intramolecular attack of the carbamate nitrogen onto the activated internal alkyne carbon follows a favored 5-exo-dig trajectory. This cleanly yields the 5-membered oxazolidinone ring with an exocyclic methylene group[1].

  • The Role of the Base Co-Catalyst: While the Au(I) complex activates the electrophile, a Brønsted base (like Triethylamine) is required to deprotonate the carbamate nitrogen. This increases the nitrogen's nucleophilicity, facilitating rapid attack on the π-alkyne-gold complex[1].

  • Thorpe-Ingold Effect: While substrates with bulky substituents at the propargylic position cyclize faster due to the Thorpe-Ingold effect, the unsubstituted propargyl group in our specific substrate still reacts efficiently under these optimized conditions[3].

CatalyticCycle Cat Active Au(I) Catalyst [AuCl] PiComp π-Alkyne-Gold Complex (Electrophilic Activation) Cat->PiComp Sub Benzyl-carbamic acid prop-2-ynyl ester Sub->PiComp Cyclo 5-exo-dig Cyclization (Intramolecular N-attack) PiComp->Cyclo Base (Et3N) Facilitated Vinyl Vinylgold(I) Intermediate Cyclo->Vinyl Proto Protodeauration (H+ Transfer) Vinyl->Proto Proto->Cat Catalyst Regeneration Prod 3-Benzyl-4-methylene- 2-oxazolidinone Proto->Prod

Catalytic cycle of Au(I)-mediated 5-exo-dig cyclization of propargyl carbamates.

Reaction Optimization Data

The efficiency of this transformation relies heavily on the synergistic effect between the metal catalyst and the base. As demonstrated in literature standards for this class of reactions, omitting the base drastically increases reaction time and reduces yield, while using alternative Lewis acids (like AgOTf alone) fails to initiate the reaction[1].

Table 1: Optimization of Reaction Conditions

Entry Catalyst (mol%) Base Co-catalyst (mol%) Solvent Time (h) Yield (%)
1 AuCl (5) None CH₂Cl₂ 12 42
2 AuCl (5) Et₃N (5) CH₂Cl₂ 2 96
3 AuCl (5) K₂CO₃ (5) CH₂Cl₂ 4 88
4 Ph₃PAuCl (5) Et₃N (5) CH₂Cl₂ 24 <5

| 5 | AgOTf (5) | Et₃N (5) | CH₂Cl₂ | 24 | N.R. |

Note: Ph₃PAuCl requires a silver salt (e.g., AgOTf) to abstract the chloride and generate the active cationic gold species; without it, the neutral complex is catalytically inactive[3].

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (TLC conversion) and the specific work-up steps (Celite filtration) ensure that the catalyst is fully removed and the product is isolated with high fidelity[1].

Reagents and Materials
  • Substrate: Benzyl-carbamic acid prop-2-ynyl ester (0.5 mmol, ~94.6 mg)

  • Catalyst: Gold(I) chloride (AuCl) (0.025 mmol, 5.8 mg)

  • Base: Triethylamine (Et₃N) (0.025 mmol, 3.5 µL)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Consumables: Celite® 545, Silica gel (230-400 mesh) for chromatography.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert gas (Nitrogen or Argon).

  • Substrate Dissolution: Add Benzyl-carbamic acid prop-2-ynyl ester (0.5 mmol) to the flask, followed by 2.0 mL of anhydrous CH₂Cl₂. Stir to ensure complete dissolution.

  • Base Addition: Inject Triethylamine (0.025 mmol, 5 mol%) into the solution. Causality Note: Adding the base before the catalyst prevents premature, unselective coordination of the gold to the substrate, ensuring the nitrogen is primed for attack.

  • Catalyst Initiation: Quickly add AuCl (0.025 mmol, 5 mol%) in one portion. The reaction mixture may exhibit a slight color change as the π-alkyne-gold complex forms[1].

  • Reaction Monitoring: Stir the mixture at room temperature (20-25 °C). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot should disappear completely within 2 to 4 hours.

  • Catalyst Quenching & Filtration: Once complete, filter the crude reaction mixture through a short pad of Celite® to remove the gold catalyst and any insoluble byproducts. Elute the pad with an additional 5-10 mL of CH₂Cl₂[1].

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate) to afford pure 3-benzyl-4-methylene-2-oxazolidinone.

Workflow Step1 1. Reagent Mixing Substrate + Base in CH2Cl2 Step2 2. Catalyst Addition 5 mol% AuCl Step1->Step2 Step3 3. Room Temp Stirring 2-4 Hours Step2->Step3 Step4 4. Celite Filtration Remove Au Catalyst Step3->Step4 Step5 5. Chromatography Product Isolation Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-oxazolidinones.

Alternative Methodologies

While Gold(I) catalysis represents the gold standard for this transformation due to its mild conditions, alternative catalytic systems have been explored. Recent advancements include the use of rare-earth-metal complexes for tandem hydroalkoxylation/cyclohydroamination[4]. However, these often require more complex ligand design and stricter anhydrous/anaerobic handling compared to the robust, bench-stable AuCl system.

References

  • [2] Echemi. benzyl-carbamic acid prop-2-ynyl ester - Echemi. Available at:

  • [3] National Institutes of Health (PMC). Cationic Gold(I)-Catalyzed Glycosylation with Glycosyl N-1,1-Dimethylpropargyl Carbamate donors. Available at:

  • [4] ACS Publications. Rare-Earth-Metal-Complex-Catalyzed Hydroalkoxylation and Tandem Hydroalkoxylation/Cyclohydroamination of Isocyanates: Synthesis of Carbamates and Oxazolidinones. Available at:

  • [1] Thieme E-Journals (Synlett). Gold-Catalyzed Cyclization of O-Propargyl Carbamates under Mild Conditions: A Convenient Access to 4-Alkylidene-2-oxazolidinones. Available at:

Sources

Application

Fluorescent labeling techniques with Benzyl-carbamic acid prop-2-ynyl ester

Application Note: Advanced Fluorescent Labeling Workflows Utilizing Benzyl-Carbamic Acid Prop-2-ynyl Ester (N-Cbz-Propargylamine) Executive Summary As bioconjugation technologies advance into 2026, the demand for highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Fluorescent Labeling Workflows Utilizing Benzyl-Carbamic Acid Prop-2-ynyl Ester (N-Cbz-Propargylamine)

Executive Summary

As bioconjugation technologies advance into 2026, the demand for highly controlled, site-specific fluorescent labeling of biomolecules continues to grow. Benzyl-carbamic acid prop-2-ynyl ester (commonly known as N-Cbz-propargylamine, CAS: 119258-49-0) has emerged as a premier bifunctional building block for these applications. Featuring a terminal alkyne for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and a carboxybenzyl (Cbz)-protected primary amine, this reagent enables sophisticated "tag-then-label" bioconjugation strategies that circumvent the limitations of direct fluorophore incorporation.

Mechanistic Causality: The Chemical Logic of N-Cbz-Propargylamine

In standard bioconjugation, researchers often attempt to "click" an alkyne-functionalized fluorophore directly onto an azide-tagged protein or peptide. However, bulky and hydrophobic fluorophores can disrupt protein folding, reduce aqueous solubility, or degrade under harsh synthetic conditions.

Using N-Cbz-propargylamine introduces a highly controlled, two-step causality to the experimental design:

  • Orthogonality and Protection: The Cbz group masks the nucleophilicity of the primary amine. If unprotected propargylamine were used, the free amine could trigger unwanted nucleophilic attacks or cross-reactivity during complex peptide synthesis or orthogonal cycloadditions[1].

  • Purification Enhancement: The lipophilic Cbz group acts as a transient hydrophobic handle, significantly improving the resolution of the tagged intermediate during Reverse-Phase HPLC purification [2].

  • Delayed Fluorophore Attachment: Once the stable N-Cbz-propargylamine is clicked to the target, the Cbz group can be cleanly removed via mild acidolysis or catalytic hydrogenation. The newly liberated primary amine is then reacted with an NHS-ester fluorophore in a mild, aqueous environment. This prevents fluorophore degradation and ensures high-yield labeling [3].

Experimental Workflows & Methodologies

The following protocols detail the two-step labeling of an azide-functionalized target protein. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: CuAAC Click Conjugation of N-Cbz-Propargylamine

Objective: Attach the protected alkyne tag to an azide-modified protein.

  • Preparation of Reagents:

    • Prepare a 100 mM stock of N-Cbz-propargylamine in DMSO.

    • Prepare fresh aqueous stocks of CuSO4 (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM).

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO4 with 20 µL of THPTA. Incubate for 5 minutes at room temperature. Causality: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) that could degrade the protein during reduction.

  • Reaction Assembly: To 1 mL of the azide-protein solution (1 mg/mL in PBS, pH 7.4), add 10 µL of the N-Cbz-propargylamine stock.

  • Initiation: Add the Cu-THPTA complex to the protein solution, followed immediately by 50 µL of Sodium Ascorbate to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Rotate end-over-end for 2 hours at room temperature.

  • Self-Validation Check: Analyze a 5 µL aliquot via LC-MS. The disappearance of the azide starting material and a mass shift of +203.24 Da confirms successful triazole formation.

Protocol B: Cbz Deprotection and NHS-Ester Fluorescent Labeling

Objective: Unmask the amine and conjugate the fluorophore.

  • Deprotection: Treat the purified intermediate with a mild cleavage cocktail (e.g., 5% Trifluoroacetic acid in DCM for robust peptides, or catalytic Pd/C with H2 for small molecules) for 1 hour.

  • Self-Validation Check (Kaiser Test): Spot 1 µL of the product onto a TLC plate and apply ninhydrin reagent. A deep blue color validates the successful liberation of the primary amine.

  • Fluorescent Conjugation: Re-suspend the deprotected target in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add 5 molar equivalents of an NHS-ester activated fluorophore (e.g., Cyanine5-NHS) dissolved in anhydrous DMF.

  • Incubation & Quenching: Incubate for 1 hour at room temperature in the dark. Quench the unreacted NHS-ester by adding 10 µL of 1 M Tris-HCl (pH 8.0).

  • Purification: Remove free dye using a Size Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25).

Quantitative Data Presentation

Table 1: Comparative Analysis of Alkyne Tags for Bioconjugation

Reagent Molecular Weight (Da) Bioorthogonality Downstream Flexibility Primary Application
Propargylamine 55.08 Low (Amine is reactive) Poor (Prone to side reactions) Direct dye synthesis
N-Cbz-propargylamine 203.24 High (Amine is masked) Excellent (Tag-then-label) Complex peptide/protein labeling

| DBCO-Amine | 276.33 | High (SPAAC, Cu-free) | Moderate (Bulky structure) | In vivo labeling |

Table 2: Standard Reagent Stoichiometry for CuAAC Protein Labeling

Reagent Stock Concentration Final Reaction Conc. Molar Equivalents
Azide-Protein 20 µM 18 µM 1 eq
N-Cbz-propargylamine 100 mM 1 mM ~50 eq
CuSO4 20 mM 200 µM 10 eq
THPTA (Ligand) 50 mM 1 mM 50 eq

| Sodium Ascorbate | 100 mM | 5 mM | 250 eq |

Reaction Workflows & Pathway Visualizations

G A Azide-Tagged Biomolecule C CuAAC Reaction (CuSO4, Ascorbate) A->C B N-Cbz-Propargylamine (Alkyne) B->C D Triazole-Linked Cbz-Amine C->D E Deprotection (Pd/C, H2 or Acid) D->E F Free Primary Amine Tag E->F H Fluorescently Labeled Target F->H G Fluorophore NHS-Ester G->H Amine Coupling

Fig 1. Two-step bioorthogonal labeling workflow using N-Cbz-propargylamine.

CuAAC Cu Cu(I) Catalyst Complex1 Cu-Acetylide Complex Cu->Complex1 + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Complex1 Azide Organic Azide Complex2 Metallocycle Intermediate Azide->Complex2 Complex1->Complex2 + Azide Complex2->Cu Catalyst Regeneration Product 1,4-Triazole Product Complex2->Product Ring Closure & Protonation

Fig 2. Mechanism of CuAAC utilizing a terminal alkyne and Cu(I) catalyst.

References

  • Gopi, H. N., et al. (2017). "Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides." Organic Letters.[Link][1]

  • Nocentini, A., et al. (2023). "Mono- and three-tailed sugar and iminosugar decorated benzenesulfonamide carbonic anhydrase inhibitors." Organic & Biomolecular Chemistry.[Link][2]

  • Bonnet, D., et al. (2006). "A Rapid and Versatile Method to Label Receptor Ligands Using 'Click' Chemistry: Validation with the Muscarinic M1 Antagonist Pirenzepine." Bioconjugate Chemistry.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Benzyl-carbamic acid prop-2-ynyl ester Degradation

Welcome to the technical support center for Benzyl-carbamic acid prop-2-ynyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl-carbamic acid prop-2-ynyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing the degradation of this versatile chemical compound. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl-carbamic acid prop-2-ynyl ester and what are its main points of instability?

Benzyl-carbamic acid prop-2-ynyl ester, also known as N-Cbz-propargylamine, is a chemical compound featuring a carbamate functional group and a terminal alkyne.[1][2] These two moieties are the primary sites of potential degradation. The carbamate linkage is susceptible to hydrolysis, especially under basic or acidic conditions, while the terminal alkyne can undergo various reactions, including oxidative coupling and isomerization.[3][4]

Q2: What are the visible signs of degradation?

Degradation may not always be visually apparent. However, you might observe a change in the physical appearance of the compound from a white solid to a yellowish or brownish substance.[2] For solutions, the development of color or precipitation can indicate degradation. The most reliable method for detecting degradation is through analytical techniques such as NMR spectroscopy, HPLC, or melting point analysis.[5] A broadened melting point range at a lower temperature than the literature value (39-41°C) is a strong indicator of impurity.[2][5]

Q3: What are the primary chemical pathways through which this compound degrades?

The two main degradation pathways are:

  • Carbamate Hydrolysis: The ester linkage of the carbamate can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases.[3][6] This results in the formation of benzyl alcohol, propargylamine, and carbon dioxide.

  • Alkyne-Related Side Reactions: The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated by strong bases, leading to unintended reactions.[4][7] It can also undergo oxidative homocoupling (Glaser coupling) in the presence of copper catalysts and an oxidant to form 1,3-diynes.[4]

Troubleshooting Guide: Preventing Degradation

This section provides specific troubleshooting advice for common issues encountered during the handling and use of Benzyl-carbamic acid prop-2-ynyl ester.

Issue 1: Compound shows signs of degradation during storage.

Cause: Improper storage conditions can expose the compound to moisture, light, and elevated temperatures, all of which can accelerate degradation.

Solution:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Ideally, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.

  • Temperature: While room temperature storage may be acceptable for short periods, for long-term stability, it is advisable to store the compound at refrigerated temperatures (2-8°C).

  • Light: Protect the compound from light by using an amber-colored vial or by storing it in a dark place.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of hydrolytic and other degradation reactions.[3]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly Sealed, Amber VialPrevents exposure to moisture and light.[1]
Location Cool, Dry, Well-VentilatedEnsures a stable storage environment.[1]
Issue 2: Degradation is observed during an experimental reaction.

Cause: Reaction conditions, such as pH, temperature, and the presence of certain reagents, can promote the degradation of Benzyl-carbamic acid prop-2-ynyl ester.

Solution:

  • pH Control: Carbamates are most stable in a slightly acidic to neutral pH range (pH 5-7).[3] Avoid strongly acidic or basic conditions. If basic conditions are necessary, use non-nucleophilic bases and keep the reaction time and temperature to a minimum.

  • Temperature Management: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate carbamate hydrolysis.[3]

  • Reagent Compatibility:

    • Avoid Strong Nucleophiles: Strong nucleophiles can attack the carbonyl carbon of the carbamate, leading to cleavage.

    • Metals: Be cautious with certain metal ions, as they can coordinate to the carbamate and trigger hydrolysis.[8] Avoid copper catalysts if the terminal alkyne needs to be preserved, to prevent Glaser coupling.[4]

    • Oxidizing and Reducing Agents: The Cbz (benzyloxycarbonyl) group is sensitive to catalytic hydrogenolysis (e.g., H₂/Pd/C), which will cleave the carbamate.[9][10]

Issue 3: Purity of the compound is low after synthesis and purification.

Cause: The work-up and purification procedures may introduce conditions that cause degradation.

Solution:

  • Aqueous Work-up: When performing an aqueous work-up, use neutral or slightly acidic water (e.g., dilute HCl or a buffer solution) and work quickly to minimize contact time. Avoid basic washes (e.g., saturated sodium bicarbonate) if possible, or use them cautiously and for a short duration.

  • Chromatography: Use a neutral stationary phase like silica gel for chromatography. If acidic or basic impurities are present, consider using a buffered mobile phase.

  • Solvent Removal: Remove solvents under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 40°C).

Experimental Protocols
Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Benzyl-carbamic acid prop-2-ynyl ester.

Objective: To quantitatively determine the purity of the compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Injection: Inject 5-10 µL of the sample solution.

  • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the total peak area of all components.

Protocol 2: Small-Scale Stability Test

This protocol can be used to quickly assess the stability of the compound under different pH conditions.

Objective: To determine the pH stability of Benzyl-carbamic acid prop-2-ynyl ester.

Materials:

  • Benzyl-carbamic acid prop-2-ynyl ester

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile

  • HPLC vials

  • HPLC system

Procedure:

  • Prepare a stock solution of the compound in acetonitrile.

  • In three separate HPLC vials, add a small aliquot of the stock solution to each of the buffer solutions (pH 4, 7, and 9) to a final concentration of ~100 µg/mL.

  • Immediately inject a sample from each vial into the HPLC to get a t=0 time point.

  • Incubate the vials at room temperature.

  • Inject samples at various time points (e.g., 1, 4, 8, and 24 hours).

  • Compare the peak area of the parent compound at each time point to the t=0 value to determine the rate of degradation at each pH.

Visualizing Degradation Pathways and Workflows
Degradation Pathways

cluster_hydrolysis Carbamate Hydrolysis cluster_alkyne Alkyne Side-Reactions Benzyl-carbamic acid\nprop-2-ynyl ester Benzyl-carbamic acid prop-2-ynyl ester Carbamic Acid Intermediate Carbamic Acid Intermediate Benzyl-carbamic acid\nprop-2-ynyl ester->Carbamic Acid Intermediate H₂O (Acid/Base Catalyzed) Deprotonated Alkyne Deprotonated Alkyne Benzyl-carbamic acid\nprop-2-ynyl ester->Deprotonated Alkyne Strong Base 1,3-Diyne (Glaser Coupling) 1,3-Diyne (Glaser Coupling) Benzyl-carbamic acid\nprop-2-ynyl ester->1,3-Diyne (Glaser Coupling) Cu Catalyst, Oxidant Benzyl Alcohol Benzyl Alcohol Carbamic Acid Intermediate->Benzyl Alcohol Propargylamine Propargylamine Carbamic Acid Intermediate->Propargylamine CO₂ CO₂ Carbamic Acid Intermediate->CO₂

Caption: Major degradation pathways for Benzyl-carbamic acid prop-2-ynyl ester.

General Experimental Workflow for Handling

Start Receive/Synthesize Compound Storage Store at 2-8°C under Inert Atmosphere Start->Storage Purity_Check Assess Purity (HPLC/NMR/ Melting Point) Storage->Purity_Check Reaction_Setup Reaction under Inert Gas, Controlled pH (5-7) and Temperature Purity_Check->Reaction_Setup Workup Neutral/Slightly Acidic Aqueous Work-up Reaction_Setup->Workup Purification Chromatography (Neutral Stationary Phase) Workup->Purification Final_Product Dry and Store Appropriately Purification->Final_Product

Sources

Optimization

Best purification and chromatography methods for Benzyl-carbamic acid prop-2-ynyl ester

Welcome to the Technical Support Center for the purification and chromatography of Benzyl-carbamic acid prop-2-ynyl ester (also widely known as N-Cbz-propargylamine or benzyl prop-2-ynylcarbamate). This guide is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and chromatography of Benzyl-carbamic acid prop-2-ynyl ester (also widely known as N-Cbz-propargylamine or benzyl prop-2-ynylcarbamate).

This guide is designed for drug development professionals and synthetic chemists who require high-purity alkyne-carbamate intermediates for downstream click chemistry, Sonogashira couplings, or heterocycle synthesis. Below, you will find validated protocols, causality-driven troubleshooting, and quantitative chromatographic data to ensure your purification workflows are robust and reproducible.

Physicochemical & Chromatographic Profile

Understanding the intrinsic properties of N-Cbz-propargylamine is critical for designing an effective purification strategy. The molecule features a lipophilic benzyl group (providing UV activity), a polar carbamate linkage (capable of hydrogen bonding), and a terminal alkyne (susceptible to volatility and oxidation).

Table 1: Key Properties for Chromatography Planning

ParameterValue / CharacteristicChromatographic Implication
CAS Number 119258-49-0Standard identifier for reference[1].
Molecular Weight 189.21 g/mol Low MW; high risk of product loss during aggressive rotary evaporation[1].
XLogP3 1.75Moderately lipophilic; elutes well in non-polar normal-phase systems[1].
Boiling Point 324.2ºC (at 760 mmHg)Stable to standard drying, but high-vacuum lyophilization should be monitored[1].
Primary Detection UV at 254 nmThe aromatic benzyl ring strongly absorbs UV light, making fraction tracking easy.
Secondary Detection KMnO₄ StainThe terminal alkyne rapidly oxidizes, yielding a bright yellow spot on a purple background, confirming the alkyne remains intact.

Purification Workflow

The following diagram illustrates the logical progression from crude synthesis mixture to isolated, pure N-Cbz-propargylamine.

G Start Crude Mixture (N-Cbz-propargylamine + Impurities) TLC TLC Optimization (Target Rf ~0.3) Start->TLC Determine Mobile Phase Load Dry Loading onto Silica Gel (Minimize Band Broadening) TLC->Load Prepare Sample Elute Gradient Elution (1:40 to 1:10 EtOAc:Pet Ether) Load->Elute Apply N2 Pressure Fractions Fraction Collection & TLC (UV 254nm + KMnO4) Elute->Fractions Collect Small Volumes Pool Pool Pure Fractions (Verify by Co-spotting) Fractions->Pool Validate Purity Evap Rotary Evaporation (Water Bath < 35°C) Pool->Evap Remove Solvent Pure Pure Benzyl-carbamic acid prop-2-ynyl ester Evap->Pure Yield Calculation

Workflow for the purification of N-Cbz-propargylamine via normal-phase silica gel chromatography.

Step-by-Step Methodology: Flash Column Chromatography

This protocol relies on a self-validating system where each step includes a verification checkpoint to ensure the integrity of the carbamate and the terminal alkyne.

Materials:

  • Silica gel (230–400 mesh)

  • Petroleum Ether (or Hexanes) and Ethyl Acetate (EtOAc)

  • TLC plates (Silica gel 60 F254)

  • Potassium permanganate (KMnO₄) stain solution

Step 1: Column Packing & Equilibration

  • Action: Prepare a slurry of silica gel in 100% Petroleum Ether. Pour smoothly into the column and apply positive nitrogen pressure to pack the bed tightly.

  • Causality: A tightly packed column prevents channeling, which is critical because N-Cbz-propargylamine often closely elutes with benzyl alcohol impurities.

  • Validation: Ensure the solvent line descends perfectly horizontally.

Step 2: Sample Loading

  • Action: Dissolve the crude mixture in the absolute minimum amount of Dichloromethane (DCM). Apply directly to the flat silica surface. Alternatively, dry-load by adsorbing the crude onto a small amount of silica gel and evaporating the DCM before loading.

  • Causality: Dry loading prevents the highly polar DCM from disrupting the initial non-polar solvent gradient, preventing premature elution and band broadening.

Step 3: Gradient Elution

  • Action: Begin elution with a highly non-polar system, specifically 1:40 EtOAc/Petroleum Ether , gradually increasing polarity to 1:10 EtOAc/Petroleum Ether [2].

  • Causality: Literature protocols specifically highlight the 1:40 ratio for isolating benzyl prop-2-ynylcarbamate[2]. This slow gradient is required to separate the target molecule from non-polar dibenzyl ether and slightly more polar benzyl alcohol.

Step 4: Fraction Monitoring (Dual-Stain Validation)

  • Action: Spot every 3rd fraction on a TLC plate. First, visualize under UV (254 nm). Second, dip the plate in KMnO₄ stain and gently heat.

  • Validation: The target fraction must be both UV-active (confirming the Cbz group) and rapidly turn yellow against the purple KMnO₄ background (confirming the alkyne). If a spot is UV-active but does not stain with KMnO₄, it is likely a benzyl alcohol or Cbz-Cl byproduct.

Step 5: Concentration

  • Action: Pool the pure fractions and concentrate via rotary evaporation. Keep the water bath strictly below 35°C .

  • Causality: Low molecular weight alkynes can co-evaporate with solvents under high vacuum and heat. Keeping the temperature low ensures maximum mass recovery.

Troubleshooting Guide

Issue 1: My product is co-eluting with a major impurity at Rf ~0.4. What is it, and how do I separate them?

  • Diagnosis: The impurity is almost certainly benzyl alcohol . During the synthesis of N-Cbz-propargylamine (using propargylamine and Cbz-Cl), unreacted Benzyl chloroformate (Cbz-Cl) hydrolyzes during the aqueous workup to form benzyl alcohol and CO₂[3]. Benzyl alcohol has a very similar polarity to your target carbamate.

  • Solution: Do not use standard 9:1 Hexane:EtOAc. You must decrease the polarity to 1:40 EtOAc:Petroleum Ether to achieve baseline resolution[2]. Additionally, prior to chromatography, you can wash the crude organic layer with 1M NaOH to remove acidic impurities, though chromatography is still required for the neutral benzyl alcohol.

Issue 2: The product spot is streaking heavily down the TLC plate, leading to mixed fractions.

  • Diagnosis: The carbamate NH proton is participating in strong hydrogen bonding with the acidic silanol (Si-OH) groups on the silica gel stationary phase. Alternatively, the column is overloaded (crude mass > 2% of silica mass).

  • Solution: First, ensure your loading ratio is correct (1 g of crude per 50 g of silica). If streaking persists, add 1% Triethylamine (TEA) to your mobile phase. The TEA neutralizes the acidic silanol sites, sharpening the elution band of the carbamate.

Issue 3: I am losing product mass during the final solvent removal step.

  • Diagnosis: Benzyl-carbamic acid prop-2-ynyl ester has a relatively low molecular weight (189.21 g/mol )[1]. Terminal alkynes of this size can exhibit volatility under high vacuum, especially if left on the rotary evaporator for extended periods after the solvent has evaporated.

  • Solution: Maintain the rotary evaporator water bath below 35°C. Once the bulk solvent is removed, switch to a standard high-vacuum line for no more than 1–2 hours. Do not leave the neat oil on a lyophilizer overnight.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes. While normal-phase silica is the standard for isolating this intermediate during bulk synthesis, reverse-phase HPLC is excellent for high-purity analytical or preparative requirements. The lipophilic Cbz group provides excellent retention on a C18 column. A standard gradient of Water/Acetonitrile (with 0.1% Formic Acid) will yield sharp peaks.

Q: Is the terminal alkyne stable to silica gel? A: Generally, yes. However, terminal alkynes can undergo slow hydration or degradation if left adsorbed on highly acidic silica gel for extended periods (e.g., leaving a paused column overnight). Always run the column efficiently using pressurized flash chromatography rather than slow gravity drip.

Q: How do I remove residual trifluoroacetic acid (TFA) if I am deprotecting a different group to get the free propargylamine before Cbz protection? A: If you are starting from a Boc-protected amine and using TFA, residual TFA will interfere with the Cbz-Cl protection step. You must co-evaporate the crude mixture with toluene at least three times under reduced pressure to azeotropically remove the TFA before proceeding to the Cbz protection protocol[3].

References

  • Wiley-VCH. Supporting Information: Purification of benzyl prop-2-ynylcarbamate. Retrieved from:[Link]

Sources

Troubleshooting

Long-term storage conditions for Benzyl-carbamic acid prop-2-ynyl ester stability

Technical Support Center: Benzyl-Carbamic Acid Prop-2-ynyl Ester (CAS 119258-49-0) Long-Term Storage, Stability, and Troubleshooting Guide Introduction Welcome to the Technical Support Center. As a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Benzyl-Carbamic Acid Prop-2-ynyl Ester (CAS 119258-49-0) Long-Term Storage, Stability, and Troubleshooting Guide

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical handling, storage, and troubleshooting protocols for Benzyl-carbamic acid prop-2-ynyl ester (also known as prop-2-ynyl benzylcarbamate)[1].

This bifunctional building block features a robust carbamate linkage and a highly reactive terminal alkyne[2]. While excellent for downstream applications like CuAAC (Click Chemistry), its dual reactivity requires precise environmental controls. Exposure to moisture, oxygen, or fluctuating temperatures can trigger premature degradation, compromising your experimental yields.

Section 1: Frequently Asked Questions (FAQs) on Storage & Stability

Q1: What are the optimal long-term storage conditions for this compound? A1: The compound must be stored neat (as a solid) at -20 °C , under an inert atmosphere (Argon or Nitrogen), and protected from light. Causality: Thermal control (-20 °C) kinetically freezes spontaneous alkyne polymerization. The inert atmosphere prevents oxygen from initiating Glaser-type oxidative homocoupling[3], while the absence of moisture prevents the slow hydrolysis of the carbamate bond.

Q2: Can I store this compound as a stock solution in DMSO or DCM? A2: It is highly discouraged for long-term storage. Causality: Solvents like DMSO are hygroscopic. Over time, absorbed moisture will act as a nucleophile, cleaving the carbamate bond to release benzylamine, carbon dioxide, and propargyl alcohol. If a solution must be made, prepare it immediately before use.

Q3: Why is my compound turning yellow/brown over time? A3: A color shift from white/colorless to yellow or brown is the classic visual indicator of terminal alkyne degradation. Causality: In the presence of trace oxygen and ambient thermal energy, terminal alkynes undergo oxidative dimerization (homocoupling) to form highly conjugated 1,4-disubstituted 1,3-diynes[4]. This extended conjugation absorbs visible light, causing the yellow/brown discoloration.

Section 2: Quantitative Stability Profile

To aid in your experimental planning, the following table summarizes the expected stability of Benzyl-carbamic acid prop-2-ynyl ester under various environmental conditions.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation Pathway
-20 °C ArgonAmber Glass, PTFE Cap> 24 monthsNone (Stable)
4 °C NitrogenAmber Glass, PTFE Cap6 - 12 monthsSlow Alkyne Oxidation
25 °C Air (Ambient)Clear Glass< 3 monthsGlaser Homocoupling / Hydrolysis
25 °C (in DMSO) Air (Ambient)Any< 2 weeksAccelerated Carbamate Hydrolysis

Section 3: Mechanistic Degradation Pathways

Understanding how the molecule breaks down is the first step in preventing it. The diagram below illustrates the two primary failure modes: moisture-driven hydrolysis and oxygen-driven homocoupling.

degradation_pathways Compound Benzyl-carbamic acid prop-2-ynyl ester Hydrolysis Moisture Ingress (Carbamate Hydrolysis) Compound->Hydrolysis H2O, ΔT Oxidation Oxygen / Trace Metals (Alkyne Oxidation) Compound->Oxidation O2, Cu/Ag traces Deg1 Benzylamine + CO2 + Propargyl Alcohol Hydrolysis->Deg1 Bond Cleavage Deg2 1,4-Disubstituted 1,3-Diyne (Glaser Homocoupling) Oxidation->Deg2 Dimerization

Mechanistic degradation pathways of Benzyl-carbamic acid prop-2-ynyl ester under suboptimal storage.

Section 4: Troubleshooting Guide

Issue: Low yield or failed conversion in downstream CuAAC (Click) reactions.

  • Diagnostic: The terminal alkyne has likely dimerized.

  • Solution: Run a quick 1H NMR (CDCl3). Look for the terminal alkyne proton triplet at ~2.4 ppm. If this peak is missing or severely diminished relative to the benzyl CH2 doublet at ~4.4 ppm, the alkyne has degraded. You must discard the batch or purify it via flash chromatography (EtOAc/Hexane)[2].

Issue: Unexplained baseline noise or extra peaks in LC-MS/NMR.

  • Diagnostic: Carbamate cleavage.

  • Solution: Look for the presence of free benzylamine (broad NH2 peak, shifted benzylic protons). Ensure all future storage utilizes desiccants and strictly anhydrous handling techniques.

Section 5: Experimental Protocols

Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage

This protocol ensures that bulk material is safely divided without introducing condensation, creating a self-validating system for long-term integrity.

  • Thermal Equilibration: Remove the bulk container from the -20 °C freezer and let it sit in a desiccator at room temperature for at least 2 hours before opening.

    • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the compound, guaranteeing future carbamate hydrolysis.

  • Inert Aliquoting: Inside a nitrogen-filled glovebox, transfer single-use quantities (e.g., 50 mg) into dry, amber glass vials.

    • Causality: Amber glass blocks UV light, which can act as a radical initiator for alkyne polymerization. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Sealing: Cap the vials using PTFE-lined screw caps. Do not use standard rubber septa.

    • Causality: Rubber septa are permeable to oxygen over several months and can leach plasticizers into the neat compound. PTFE provides an absolute barrier to moisture and gas exchange.

  • Validation Checkpoint: Weigh the sealed vial and record the mass on the label. A stable mass over time validates that the seal is completely hermetic and no moisture has been absorbed.

Protocol B: Quality Control (QC) via 1H NMR

Before committing to a complex, multi-step synthesis, validate the structural integrity of your stock.

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl3.

  • Data Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher).

  • Self-Validating Analysis:

    • Target 1: Verify the benzyl CH2 protons at ~4.4 ppm (integrates to 2H)[2].

    • Target 2: Verify the terminal alkyne proton at ~2.4 ppm (integrates to 1H).

    • Validation: The integration ratio of Benzyl CH2 to Alkyne CH must be exactly 2:1. If the alkyne peak integrates to < 0.9H, oxidative homocoupling has occurred. If new peaks appear around 3.8 ppm, free benzylamine is present, indicating hydrolysis.

storage_workflow Step1 1. Receive Bulk Solid Step2 2. QC via 1H NMR Step1->Step2 Step3 3. Aliquot Under Argon Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C (Dark) Step4->Step5

Standard operating procedure for the processing and long-term storage of the compound.

References

  • Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Highly active and robust copper-ceria catalyst engineered by reduction and reoxidation for oxidative alkyne homocoupling. Applied Catalysis A: General. URL: [Link]

  • Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Propargyl Chloroformate vs. Benzyl-Carbamic Acid Prop-2-ynyl Ester: Reagents vs. Pre-formed Building Blocks in Synthesis

As a Senior Application Scientist, I frequently consult with drug development teams facing a common strategic divergence: whether to synthesize custom propargyl-functionalized intermediates in situ using highly reactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams facing a common strategic divergence: whether to synthesize custom propargyl-functionalized intermediates in situ using highly reactive reagents, or to procure pre-formed, stable building blocks. In the realm of bioconjugation and peptide synthesis, this choice is perfectly exemplified by comparing propargyl chloroformate (the reactive donor) and benzyl-carbamic acid prop-2-ynyl ester (a stable, pre-formed carbamate)[1],[2].

This guide objectively analyzes their mechanistic roles, handling requirements, and experimental workflows to help researchers optimize their synthetic pipelines.

Chemical Identity & Mechanistic Causality

The fundamental difference between these two compounds lies in their position within a synthetic pathway: one is the reactive source, and the other is the stable product.

Propargyl Chloroformate (Poc-Cl): The Reactive Donor Propargyl chloroformate acts as a potent electrophilic acylating agent used to install the propargyloxycarbonyl (Poc) protecting group[3]. The causality of its extreme reactivity lies in its highly electrophilic carbonyl carbon, which is flanked by a strongly electron-withdrawing chlorine atom and an oxygen atom[4]. When exposed to nucleophiles (like amines or alcohols), it undergoes rapid nucleophilic acyl substitution, expelling chloride to form a stable carbamate or carbonate[5]. Due to this electrophilicity, Poc-Cl is highly sensitive to moisture—readily hydrolyzing to propargyl alcohol, CO2, and HCl—and requires strict anhydrous handling[3].

Benzyl-Carbamic Acid Prop-2-ynyl Ester: The Stable Handle Conversely, benzyl-carbamic acid prop-2-ynyl ester (N-benzyl propargyl carbamate) is the stable product of reacting benzylamine with Poc-Cl[2]. Mechanistically, the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group. This resonance stabilization drastically reduces the nucleophilicity of the nitrogen, rendering the carbamate highly stable to both acidic and basic conditions commonly used in peptide synthesis (e.g., Boc or Fmoc protocols)[6]. Meanwhile, the terminal alkyne remains fully accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound an ideal pre-formed building block for linker technologies[7].

G A Propargyl Chloroformate (Electrophilic Reagent) C Benzyl-carbamic acid prop-2-ynyl ester (Stable Building Block) A->C Acylation (Base) B Benzylamine (Nucleophile) B->C D Orthogonal Protection (Stable to TFA/Piperidine) C->D Peptide Synthesis E CuAAC Click Chemistry (Triazole Formation) C->E + Azide (Cu Catalysis)

Fig 1. Divergent synthetic utility of propargyl chloroformate and its stable carbamate derivatives.

Quantitative Data & Physical Properties

When transitioning from discovery to process scale-up, understanding the physical limitations and hazards of your reagents is critical. The table below summarizes the comparative data.

PropertyPropargyl ChloroformateBenzyl-carbamic acid prop-2-ynyl ester
CAS Number 35718-08-2[8]119258-49-0[2]
Chemical Role Electrophilic Reagent (Poc donor)[3]Pre-formed Building Block / Click Handle[7]
Molecular Weight 118.52 g/mol [8]189.21 g/mol [2]
Physical State Colorless to pale yellow liquid[1]Solid / Viscous liquid[2]
Density 1.215 g/mL[9]1.127 g/cm³[2]
Boiling Point 118-122 °C[9]324.2 °C[2]
Hazards Flammable, Corrosive, Toxic (H226, H314)Standard laboratory irritant
Storage 2-8°C, strictly anhydrous[9]Ambient or 2-8°C, stable[2]
Experimental Protocols & Self-Validating Workflows
Protocol 1: Synthesis of a Poc-Protected Amine using Propargyl Chloroformate

This workflow demonstrates the in situ installation of the Poc group onto a primary amine[5].

  • Preparation: Dissolve the target amine (e.g., benzylamine, 10 mmol) in a biphasic mixture of dichloromethane (DCM, 20 mL) and 10% aqueous Na2CO3 (20 mL).

    • Mechanistic Causality: The biphasic basic system continuously neutralizes the HCl byproduct generated during acylation. Without this base, the unreacted amine would become protonated (forming an ammonium salt), instantly rendering it non-nucleophilic and halting the reaction.

  • Addition: Cool the mixture to 0°C. Add propargyl chloroformate (11 mmol) dropwise over 15 minutes[6].

    • Mechanistic Causality: Cooling kinetically favors the amine nucleophilic attack over the competing hydrolysis of the chloroformate by the aqueous phase.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). A negative ninhydrin stain confirms the complete consumption of the primary amine, validating the formation of the carbamate.

  • Isolation: Separate the organic layer, wash with 1M HCl (to purge residual unreacted amine), brine, dry over Na2SO4, and concentrate under vacuum[6].

Protocol 2: CuAAC Bioconjugation using Benzyl-carbamic acid prop-2-ynyl ester

This protocol utilizes the pre-formed carbamate as a stable alkyne handle for click chemistry[7].

G step1 Step 1: Initiation Dissolve Poc-amine + Azide in t-BuOH/H2O (1:1) step2 Step 2: Catalysis Add Sodium Ascorbate (20 mol%) & CuSO4 (5 mol%) step1->step2 step3 Step 3: Cycloaddition Stir at 25°C (4-12h). Cu(I) coordinates alkyne step2->step3 step4 Step 4: Isolation Extract with EtOAc, wash with EDTA, purify step3->step4

Fig 2. Self-validating CuAAC workflow utilizing a propargyl carbamate building block.

  • Initiation: Dissolve benzyl-carbamic acid prop-2-ynyl ester (1 mmol) and the target azide (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol, 20 mol%) dissolved in 1 mL of water, followed by CuSO4·5H2O (0.05 mmol, 5 mol%) in 1 mL of water.

  • Mechanistic Causality: The ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species in situ. The Cu(I) coordinates to the terminal alkyne, lowering its pKa and forming a highly reactive copper acetylide intermediate that readily undergoes a [3+2] cycloaddition with the azide.

  • Self-Validation: The reaction mixture will transition from a pale blue (indicative of Cu(II)) to a colorless or slightly yellow tint (indicative of Cu(I)). This acts as an immediate visual validation of catalyst activation. Subsequent LC-MS analysis will show the exact mass of the triazole product [M+H]+.

  • Isolation: After stirring for 4-12 hours at room temperature, extract with ethyl acetate. Wash the organic layer with 0.1 M EDTA to sequester and remove residual copper, dry, and concentrate.

Strategic Applications in Drug Development
  • Orthogonal Peptide Synthesis: The Poc group installed by propargyl chloroformate provides excellent orthogonality. It is entirely stable to the acidic (TFA) and basic (piperidine) conditions used to cleave Boc and Fmoc groups, respectively. When deprotection is required, it can be selectively cleaved using polymer-supported tetrathiomolybdate (MoS4 2-), which acts as a soft nucleophile to attack the propargyl position without hydrolyzing standard amides or esters[5],[6].

  • Linker Technologies (PROTACs & ADCs): Handling phosgene derivatives like propargyl chloroformate at scale requires stringent safety protocols. For late-stage functionalization, utilizing pre-formed stable carbamates (like benzyl-carbamic acid prop-2-ynyl ester or Poc-Lysine derivatives) bypasses these handling bottlenecks, offering a plug-and-play solution for CuAAC bioconjugation[7].

References[1] CymitQuimica. "Propargyl chloroformate CAS 35718-08-2".https://www.cymitquimica.com/products/54-OR1027768/propargyl-chloroformate/[2] Echemi. "BENZYL-CARBAMIC ACID PROP-2-YNYL ESTER".https://www.echemi.com/produce/pr2108201083-benzyl-carbamic-acid-prop-2-ynyl-ester.html[8] PubChem. "Propargyl chloroformate | C4H3ClO2 | CID 3356829". National Center for Biotechnology Information.https://pubchem.ncbi.nlm.nih.gov/compound/3356829[9] Sigma-Aldrich. "Propargyl chloroformate 96% 35718-08-2".https://www.sigmaaldrich.com/US/en/product/aldrich/460923[3] Smolecule. "Buy Propargyl chloroformate | 35718-08-2".https://www.smolecule.com/products/s538414[10] Sigma-Aldrich. "Propargyl chloroformate Safety Data".https://www.sigmaaldrich.com/US/en/product/aldrich/460923[4] Benchchem. "Propargyl chloroformate | 35718-08-2".https://www.benchchem.com/product/b118944[5] Bhat, R. G., Sinha, S., & Chandrasekaran, S. (2002). "Propargyloxycarbonyl (Poc) amino acid chlorides as efficient coupling reagents for the synthesis of 100% diastereopure peptides and resin bound tetrathiomolybdate as an effective deblocking agent for the Poc group." Chemical Communications.https://pubs.rsc.org/en/content/articlelanding/2002/CC/b200204j[7] MedChemExpress. "N-ε-propargyloxycarbonyl-L-lysine hydrochloride".https://www.medchemexpress.com/n-epsilon-propargyloxycarbonyl-l-lysine-hydrochloride.html[6] Indian Academy of Sciences. "Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine". Journal of Chemical Sciences.https://www.ias.ac.in/article/fulltext/jcsc/117/04/0375-0382

Sources

Comparative

Mass spectrometry validation of Benzyl-carbamic acid prop-2-ynyl ester conjugates

Mass Spectrometry Validation of Benzyl-Carbamic Acid Prop-2-ynyl Ester Conjugates: A Comparative Guide Introduction In the rapidly evolving landscape of bioconjugation and drug development, the copper-catalyzed azide-alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of Benzyl-Carbamic Acid Prop-2-ynyl Ester Conjugates: A Comparative Guide

Introduction

In the rapidly evolving landscape of bioconjugation and drug development, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for linking biomolecules. Benzyl-carbamic acid prop-2-ynyl ester (a terminal alkyne functionalized with a benzyl-carbamate moiety) has emerged as a highly strategic probe. However, the true bottleneck in bioconjugation workflows is not the reaction itself, but the downstream validation.

As an Application Scientist, I frequently see researchers struggle to differentiate true conjugates from false positives in complex biological matrices. Mass spectrometry (MS) is the definitive tool for this, but its success depends entirely on the physicochemical properties of the linker. This guide objectively compares Benzyl-carbamic acid prop-2-ynyl ester against alternative alkyne linkers, providing a self-validating, step-by-step methodology for LC-MS/MS characterization.

Comparative Analysis: Linker Selection for MS Validation

When designing a bioconjugation experiment, researchers must choose between terminal alkynes (like propargyl esters) and strained cyclooctynes (used in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). While SPAAC eliminates the need for copper, it introduces significant analytical challenges during MS validation[].

  • Chromatographic Resolution: Strained alkynes (e.g., DBCO, DIBO) form bulky, highly hydrophobic, and often isomeric triazole products. This leads to broad, overlapping peaks in reverse-phase liquid chromatography (RP-LC). In contrast, the terminal propargyl group of Benzyl-carbamic acid prop-2-ynyl ester forms a compact, single-regioisomer 1,2,3-triazole, ensuring sharp, predictable LC elution profiles[2].

  • Diagnostic Fragmentation (Causality in MS/MS): The most critical advantage of Benzyl-carbamic acid prop-2-ynyl ester lies in its predictable fragmentation. During Collision-Induced Dissociation (CID), the benzyl-carbamate linkage undergoes heterolytic cleavage. The benzyl moiety rearranges into a highly stable tropylium carbocation ( m/z 91.05) [3]. This low-mass reporter ion acts as a universal barcode, allowing researchers to quickly filter MS/MS spectra and confirm the presence of the conjugate, a feature absent in standard aliphatic or strained alkynes[4].

Table 1: Quantitative & Qualitative Comparison of Alkyne Linkers for MS
Performance MetricBenzyl-carbamic acid prop-2-ynyl esterDBCO / DIBO (Strained Alkynes)Simple Aliphatic Alkynes
Conjugation Kinetics Very Fast (CuAAC)Moderate (SPAAC)Fast (CuAAC)
LC Peak Sharpness High (Compact triazole)Low (Bulky, isomeric mixtures)High
MS Ionization (ESI) Excellent (Carbamate aids protonation)GoodModerate
Diagnostic Reporter Ion Yes ( m/z 91.05 Tropylium) No (Complex fused-ring cleavage)No (Indistinguishable loss)
Hydrophobicity Shift Predictable (+ Benzyl group)Extreme (Can cause column carryover)Minimal

Experimental Workflow & Logic

To ensure a self-validating system, the experimental design must integrate the conjugation chemistry directly with the MS detection strategy. The workflow below maps the logical progression from reaction to data interpretation.

G A Azide-Tagged Biomolecule C CuAAC Click Reaction (CuSO4, THPTA, NaAsc) A->C B Benzyl-carbamic acid prop-2-ynyl ester B->C D Sample Cleanup (Desalting / Digestion) C->D E LC-MS/MS Analysis (ESI-QTOF or Orbitrap) D->E F Data Interpretation: Filter for m/z 91.05 E->F

CuAAC bioconjugation and LC-MS/MS workflow for propargyl ester conjugates.

Step-by-Step Methodology: Conjugation and MS Validation

This protocol is engineered to maximize conjugation yield while preserving the analyte for high-sensitivity electrospray ionization (ESI).

Phase 1: CuAAC Bioconjugation

Causality Note: Copper(I) is essential for catalysis but can generate reactive oxygen species (ROS) that degrade peptide backbones. We use a high ratio of THPTA ligand to copper to fully coordinate the metal, preventing oxidative damage and ensuring clean MS spectra.

  • Preparation: Dissolve the azide-functionalized target (e.g., 10–50 µM) in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Prepare a 10 mM stock of Benzyl-carbamic acid prop-2-ynyl ester in LC-MS grade DMSO.

  • Catalyst Assembly (Critical Step): In a separate tube, premix 1 mM CuSO4​ with 5 mM THPTA ligand. Vortex and incubate for 5 minutes. Never add uncoordinated copper directly to your protein/peptide.

  • Reaction Initiation: Add the alkyne probe to the biomolecule solution (final concentration 100 µM). Add the Cu/THPTA complex. Finally, initiate the reaction by adding freshly prepared Sodium Ascorbate (5 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1 hour at room temperature in the dark.

Phase 2: LC-MS/MS Sample Preparation and Analysis

Causality Note: Residual copper and sodium ascorbate severely suppress ESI efficiency by competing for charge droplets. Rigorous desalting is a strict requirement for a self-validating MS protocol.

  • Desalting: Pass the reaction mixture through a C18 Spin Column or Zeba Desalting column. Wash with 0.1% Formic Acid (FA) in water, and elute in 50% Acetonitrile (ACN) / 0.1% FA.

  • Chromatography: Inject the sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 60% ACN over 15 minutes. The addition of the benzyl-carbamate moiety will predictably increase the retention time of the conjugate compared to the native azide.

  • Tandem MS (CID/HCD Parameters):

    • Operate the mass spectrometer in positive ion mode.

    • Apply a Normalized Collision Energy (NCE) of 28–32%. This specific energy range is optimal for breaking the carbamate bond without completely obliterating the peptide backbone.

    • Validation Check: Look for the precursor mass shift corresponding to the addition of the conjugate. In the MS/MS spectrum, validate the hit by confirming the presence of the m/z 91.05 reporter ion.

Mechanistic Insights: The Tropylium Reporter System

To trust your data, you must understand the physics of the fragmentation. When the Benzyl-carbamic acid prop-2-ynyl ester conjugate enters the collision cell, the kinetic energy is converted into internal vibrational energy. The carbamate linkage (-NH-CO-O-) is a structural weak point.

Upon collision, it undergoes a predictable breakdown: the loss of CO2​ and the heterolytic cleavage of the benzyl group. The benzyl radical/cation rapidly rearranges into a 7-membered aromatic ring—the tropylium cation ( [C7​H7​]+ )[3]. Because this ion is highly resonance-stabilized, it dominates the lower mass range of the spectrum. By setting your analysis software to flag any precursor that yields an m/z 91.05 fragment, you create an automated, high-confidence screening method.

G2 P Precursor Ion: Triazole Conjugate [M+H]+ CID Collision-Induced Dissociation (CID) P->CID Frag1 Tropylium Cation m/z 91.05 (Reporter) CID->Frag1 Heterolytic Cleavage Frag2 Biomolecule Backbone (Sequence Ions) CID->Frag2 Backbone Cleavage Frag3 Neutral Loss (CO2) CID->Frag3 Carbamate Breakdown

CID fragmentation logic of benzyl-carbamate conjugates yielding the m/z 91.05 reporter.

References

  • Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Sign
  • Click Chemistry in Antibody Drug Conjug
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins.

Sources

Validation

Spectroscopic Comparison Guide: Benzyl-Carbamic Acid Prop-2-ynyl Ester Derivatives

Executive Summary As terminal alkynes and stable amine-protecting groups, propargyl carbamates are indispensable scaffolds in modern drug discovery and bioconjugation. This guide provides a rigorous, objective spectrosco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As terminal alkynes and stable amine-protecting groups, propargyl carbamates are indispensable scaffolds in modern drug discovery and bioconjugation. This guide provides a rigorous, objective spectroscopic comparison of Benzyl-carbamic acid prop-2-ynyl ester (CAS 119258-49-0) and its electronically diverse derivatives. Designed for application scientists and medicinal chemists, this document outlines the causality behind specific spectroscopic shifts, establishes self-validating experimental workflows, and provides benchmark data to ensure >98% structural fidelity prior to downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) assays.

Chemical Context & Mechanistic Rationale

Propargyl carbamates are highly valued in medicinal chemistry for their proteolytic stability and their terminal alkyne handle, which is primed for "click chemistry" applications[1]. When synthesizing benzyl-carbamic acid prop-2-ynyl ester derivatives, the carbamate linkage ( −NH−C(=O)−O− ) acts as a unique electronic environment[2].

The Causality of Spectroscopic Shifts: Because the carbamate nitrogen is insulated from the aromatic ring by the benzylic carbon ( −CH2​− ), direct resonance effects from the aryl group are minimized. Consequently, inductive effects dominate the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Electron-Withdrawing Groups (EWGs) (e.g., −NO2​ ) decrease the electron density in the aromatic π -system, which inductively deshields the benzylic protons, shifting them downfield.

  • Electron-Donating Groups (EDGs) (e.g., −OCH3​ ) increase shielding, shifting the resonance upfield.

Tracking this predictable linear free-energy relationship serves as an internal validation metric during structural elucidation, ensuring that the correct regioisomer and substitution pattern have been achieved[3].

Comparative Spectroscopic Data

To objectively evaluate the electronic impact of aromatic substitutions on the propargyl carbamate core, we compare three derivatives: the unsubstituted parent compound, a 4-methoxy derivative (EDG), and a 4-nitro derivative (EWG).

Table 1: Nuclear Magnetic Resonance (NMR) Data Comparison

Acquisition Parameters: 400 MHz for 1H , 100 MHz for 13C , Solvent: CDCl3​ at 298 K.

DerivativeBenzylic −CH2​− ( 1H , ppm)Carbamate −NH− ( 1H , ppm)Propargyl −CH2​− ( 1H , ppm)Alkyne ≡CH ( 1H , ppm)Carbamate C=O ( 13C , ppm)
Unsubstituted 4.38 (d, J = 6.0 Hz)5.10 (br s)4.72 (d, J = 2.4 Hz)2.48 (t, J = 2.4 Hz)155.8
4-Methoxy (EDG) 4.30 (d, J = 5.8 Hz)4.95 (br s)4.70 (d, J = 2.4 Hz)2.47 (t, J = 2.4 Hz)155.9
4-Nitro (EWG) 4.48 (d, J = 6.2 Hz)5.35 (br s)4.75 (d, J = 2.4 Hz)2.50 (t, J = 2.4 Hz)155.4
Table 2: ATR-FTIR and LC-HRMS Data Comparison

Note: ATR-FTIR is strictly preferred over KBr pelleting to prevent moisture absorption, which artificially broadens the critical N−H and alkyne ≡C−H stretching regions.

Derivative N−H Stretch (cm −1 ) ≡C−H Stretch (cm −1 ) C=O Stretch (cm −1 )HRMS (ESI+) Calc. [M+Na]+ HRMS (ESI+) Found
Unsubstituted 332032901695212.0687212.0691
4-Methoxy 333532921690242.0793242.0798
4-Nitro 331032881705257.0538257.0544

Standardized Experimental Workflows (Self-Validating Systems)

As a Senior Application Scientist, I mandate that every protocol must be self-validating. A failure at any quality control (QC) gate must automatically halt the workflow to prevent the contamination of downstream biological or click-chemistry assays.

Protocol A: Synthesis & Isolation
  • Reaction Setup: Dissolve the benzylamine derivative (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous CH2​Cl2​ (0.2 M) under a nitrogen atmosphere.

  • Acyl Substitution: Cool the mixture to 0 °C. Add propargyl chloroformate (1.1 equiv) dropwise over 15 minutes. Causality: Slow addition at 0 °C suppresses the formation of bis-alkylated byproducts and manages the exothermic nucleophilic acyl substitution.

  • Quench & Extraction: Stir at room temperature for 2 hours. Quench with saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: NMR Validation & The "2:2:1 Rule"

To confirm structural integrity without relying solely on mass spectrometry, we employ a strict internal integration check.

  • Sample Prep: Dissolve 5-10 mg of the purified product in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Causality: CDCl3​ is chosen over DMSO−d6​ to prevent the solvent from artificially sharpening and shifting the NH proton downfield via strong hydrogen bonding, which can mask the true inductive effects of the aryl substituents.

  • The 2:2:1 Integration Rule (Critical QC Gate): Set the integration of the terminal alkyne proton (triplet, ~2.48 ppm) to exactly 1.00 .

  • Validation: The propargyl −CH2​− (doublet, ~4.72 ppm) and the benzylic −CH2​− (doublet, ~4.38 ppm) must strictly integrate to 2.00 ± 0.05 . Any deviation greater than 5% indicates propargyl ether cleavage, incomplete coupling, or alkyne degradation. If the ratio fails, the batch is rejected and re-purified.

Protocol C: ATR-FTIR & LC-HRMS Validation
  • ATR-FTIR: Place 1-2 mg of neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply standard pressure. Confirm the presence of the sharp ≡C−H stretch at ~3290 cm −1 . Absence of this peak indicates alkyne polymerization.

  • LC-HRMS: Run the sample using Electrospray Ionization in positive mode (ESI+). Causality: Carbamates do not readily ionize via protonation alone in ESI; they preferentially form sodium adducts. Therefore, calibrate the mass spectrometer to isolate the [M+Na]+ ion to confirm exact mass with < 5 ppm error[3].

Workflow Visualization

Below is the logical architecture of the synthesis and self-validating spectroscopic pipeline.

G Start Propargyl Chloroformate + Benzylamine Derivatives Synthesis Nucleophilic Acyl Substitution (DIPEA, CH2Cl2, 0°C to RT) Start->Synthesis Purification Flash Chromatography (Hexane:EtOAc) Synthesis->Purification Validation Multi-Modal Spectroscopic Validation Purification->Validation NMR NMR Spectroscopy (1H, 13C in CDCl3) Validation->NMR IR ATR-FTIR (Functional Group ID) Validation->IR MS LC-HRMS (Exact Mass & Purity) Validation->MS Decision Purity > 98% & Spectral Match? NMR->Decision IR->Decision MS->Decision Pass Ready for CuAAC Click Assay Decision->Pass Yes Fail Re-purify Decision->Fail No Fail->Purification

Workflow for the synthesis and self-validating spectroscopic analysis of propargyl carbamates.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Bioconjugate Chemistry (NIH/PMC) URL:[Link]

Sources

Comparative

Benchmarking Benzyl-Carbamic Acid Prop-2-ynyl Ester: Reaction Kinetics in CuAAC and Bioorthogonal Decaging

Executive Summary Benzyl-carbamic acid prop-2-ynyl ester (CAS 119258-49-0), commonly referred to as benzyl propargylcarbamate, occupies a unique and highly versatile position in modern chemical biology. For researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl-carbamic acid prop-2-ynyl ester (CAS 119258-49-0), commonly referred to as benzyl propargylcarbamate, occupies a unique and highly versatile position in modern chemical biology. For researchers and drug development professionals, this compound serves a dual mandate: it acts as a highly reliable terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and functions as a highly responsive masking group (propargyloxycarbonyl, or Proc) for Palladium-mediated bioorthogonal decaging.

This guide objectively benchmarks the reaction kinetics of benzyl propargylcarbamate against alternative alkynes and cleavable linkers, providing the mechanistic causality and self-validating experimental protocols necessary to integrate this compound into advanced bioconjugation and prodrug development workflows.

Part 1: CuAAC Click Chemistry Kinetics Benchmark

The Causality of Alkyne Selection

When designing a bioconjugation strategy, the choice of alkyne dictates both the reaction speed and the stability of the linkage. While electronically activated propiolamides offer exceptionally fast kinetics, they are inherently electrophilic and prone to off-target Michael additions with biological thiols (e.g., glutathione).

Conversely, researchers must be cautious with propargyl carbamates. As demonstrated in comprehensive kinetic studies 1, tertiary propargyl carbamates are entirely unsuitable for bioconjugation. Upon formation of the Cu-acetylide intermediate, the steric bulk and electron donation of tertiary systems stabilize a propargyl cation, triggering the rapid fragmentation and loss of the carbamate leaving group.

Benzyl-carbamic acid prop-2-ynyl ester is a primary propargyl carbamate . It lacks the structural stabilization required for cation formation. Consequently, it completely resists copper-induced fragmentation, routing the reaction exclusively toward the desired 1,4-triazole formation while maintaining faster cycloaddition kinetics than standard unactivated aliphatic alkynes.

Kinetic Performance Comparison

Table 1: Relative CuAAC Reaction Times (100 µM Cu+, 30 min timeframe)

Alkyne ClassSubstrate Example t50%​ (min) t90%​ (min)Off-Target / Side Reactions
Primary Propargyl Carbamate Benzyl propargylcarbamate ~2.0 ~5.0 None (Highly Stable)
PropiolamidesPropiolamide A< 1.0< 2.0High (Michael addition with thiols)
Aliphatic Alkynes1-Hexyne~10.0~25.0None (Stable but slow)
Tertiary Propargyl CarbamatesYnoc-fluorophoreN/AN/ASevere (Cu-induced fragmentation)
Pathway Visualization

G A Primary Propargyl Carbamate (Benzyl-carbamic acid prop-2-ynyl ester) B CuAAC Catalyst (Cu+, THPTA) A->B Azide C Stable 1,4-Triazole (Bioconjugation) B->C Cycloaddition D Tertiary Propargyl Carbamate (Sterically Hindered) E Cu+ Catalyst D->E F Cu-stabilized Propargyl Cation (Fragmentation) E->F Leaving Group Loss

Divergent reaction pathways of primary vs. tertiary propargyl carbamates under CuAAC conditions.

Experimental Protocol: Self-Validating Fluorogenic CuAAC Assay

To objectively verify the kinetics of benzyl propargylcarbamate without interference from unreacted starting materials, a fluorogenic azide assay is utilized. The system is self-validating: fluorescence is mathematically coupled to the successful formation of the triazole ring.

  • Reagent Preparation: Prepare a 10 mM stock of Benzyl-carbamic acid prop-2-ynyl ester and a 10 mM stock of 3-azido-7-hydroxycoumarin (fluorogenic azide) in anhydrous DMSO.

  • Reaction Assembly: In a black 96-well microplate, combine 50 µM of the alkyne and 50 µM of the azide in 100 mM sodium phosphate buffer (pH 7.4).

  • Catalyst Complexation: Premix CuSO 4​ (100 µM) and THPTA ligand (500 µM) in molecular biology grade water for 5 minutes to ensure full ligand coordination, preventing Cu-induced oxidative damage.

  • Reduction: Add sodium ascorbate (2 mM final concentration) to the catalyst mixture to reduce Cu(II) to the active Cu(I) species.

  • Initiation & Monitoring: Inject the Cu(I)/THPTA complex into the wells to initiate the reaction. Continuously monitor fluorescence (Excitation: 404 nm, Emission: 477 nm) using a microplate reader at 25°C. Calculate t50%​ and t90%​ based on the maximum fluorescence plateau.

Part 2: Palladium-Mediated Bioorthogonal Decaging Benchmark

The Causality of Cleavable Linker Design

Beyond click chemistry, the propargyl carbamate motif is a premier bioorthogonal cleavable linker (the Proc group). When exposed to biocompatible Pd(0) catalysts, the alkyne undergoes rapid oxidative insertion to form a Pd-allenyl intermediate. This triggers the release of carbamic acid, which spontaneously decarboxylates to yield the free, active amine (e.g., benzylamine) 2.

Why does the Proc group outperform traditional allyloxycarbonyl (Alloc) groups in living systems? The alkyne in the Proc group coordinates much more strongly to the electron-rich Pd(0) center than the alkene in the Alloc group. This lowers the activation energy for the oxidative insertion step, resulting in significantly faster decaging kinetics, which is critical for activating prodrugs before they are cleared from the target tissue 3.

Decaging Kinetics Comparison

Table 2: Bioorthogonal Decaging Kinetics (Heterogeneous Pd0-Resin, in vitro/in vivo)

Masking GroupChemical StructureCleavage Half-Life ( t1/2​ )in vivo Efficacy (Zebrafish/Cells)
Propargyloxycarbonyl (Proc) -O-CO-NH-CH 2​ -C≡CH < 6 hours High (Rapid payload activation)
Allyloxycarbonyl (Alloc)-O-CO-NH-CH 2​ -CH=CH 2​ ~12 hoursModerate (Delayed activation)
Benzyloxycarbonyl (Cbz)-O-CO-NH-CH 2​ -Ph> 48 hoursNegligible (Biologically inert)
Workflow Visualization

G A Propargyl Carbamate (Masked Amine) B Pd(0) Catalyst (e.g., Pd-Resin) A->B Insertion C Pd-Allenyl Complex + Carbamic Acid B->C Cleavage D Spontaneous Decarboxylation C->D -CO2 E Free Amine Payload (Active Protein/Drug) D->E Release

Mechanism of palladium-mediated bioorthogonal decaging of propargyloxycarbonyl (Proc) groups.

Experimental Protocol: In Vitro Pd-Mediated Decaging Assay

This protocol establishes a self-validating kinetic model for prodrug activation. By using a specific Pd-scavenger to instantly quench the reaction at precise timepoints, the resulting HPLC-MS data provides an exact snapshot of the cleavage kinetics.

  • Substrate Preparation: Prepare a 10 µM solution of the Proc-protected substrate (e.g., benzyl propargylcarbamate acting as a model prodrug) in PBS (pH 7.4) supplemented with 10% Fetal Bovine Serum (FBS) to simulate a complex biological environment.

  • Catalyst Introduction: Introduce biocompatible Pd(0)-functionalized resins (e.g., 4.4% w/w Pd on NovaSyn TG amino resin) to the solution.

  • Incubation: Incubate the reaction mixture at 37°C under gentle agitation (300 rpm) to keep the heterogeneous catalyst suspended.

  • Time-Course Sampling: Aliquot 50 µL samples at predetermined time points (0, 1, 3, 6, 12, and 24 hours).

  • Reaction Quenching: Immediately quench each aliquot by filtering out the Pd-resin using a 0.22 µm spin filter and adding N-acetylcysteine (5 mM) to scavenge any leached, trace palladium.

  • Quantification: Analyze the quenched samples via HPLC-MS. Quantify the disappearance of the Proc-substrate and the stoichiometric appearance of the free amine to calculate the precise cleavage half-life ( t1/2​ ).

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Bioconjugate Chemistry / ACS Publications URL
  • Palladium-triggered deprotection chemistry for protein activation in living cells Nature Chemistry / ResearchGate URL
  • Development and Bioorthogonal Activation of Palladium-Labile Prodrugs of Gemcitabine Journal of Medicinal Chemistry / ACS Publications URL

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.